Methoxycarbonyl-1,4-benzoquinone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3958-79-0 |
|---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H6O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 |
InChI Key |
LSFYMYHEOPWITI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Contextualization Within Substituted Benzoquinone Chemistry
Substituted 1,4-benzoquinones are a class of organic molecules that are widespread in nature and have been the subject of extensive research due to their diverse chemical and biological activities. scielo.brresearchgate.net They serve as fundamental building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. nih.govjetir.org The reactivity of the benzoquinone core is significantly influenced by the nature of its substituents. Electron-donating groups and electron-withdrawing groups alter the electrophilicity of the quinone ring, thereby directing the regioselectivity and stereoselectivity of its reactions. nih.gov
Methoxycarbonyl-1,4-benzoquinone, featuring an electron-withdrawing methoxycarbonyl group, stands out as an "activated" quinone. researchgate.net This activation enhances its reactivity towards various nucleophiles and dienophiles, making it a versatile reagent in several key organic transformations.
Significance of the Methoxycarbonyl Moiety in Quinone Reactivity
The methoxycarbonyl group (CO₂Me) is a powerful electron-withdrawing group that profoundly impacts the reactivity of the 1,4-benzoquinone (B44022) ring. This influence manifests in several key ways:
Increased Electrophilicity: The electron-withdrawing nature of the methoxycarbonyl group enhances the electrophilic character of the quinone's carbon-carbon double bonds. This heightened reactivity makes it a potent acceptor in Michael additions and Diels-Alder cycloadditions. asianpubs.orgresearchgate.net
Directing Effects: The substituent creates a distinct electronic environment on the quinone ring, influencing the position of nucleophilic attack. In many cases, nucleophilic addition occurs at the C-3 position, which is activated by the adjacent methoxycarbonyl group. asianpubs.org
High Potential Quinone: The presence of the methoxycarbonyl group contributes to a higher redox potential compared to unsubstituted or alkyl-substituted benzoquinones. This property is crucial in reactions where the quinone acts as an oxidant.
The reactivity of methoxycarbonyl-1,4-benzoquinone is often compared to that of acetyl-1,4-benzoquinone, another activated quinone. While both are highly reactive, studies have shown that reactions involving this compound and the subsequent separation of products can be more challenging. asianpubs.orgasianpubs.org
Reactivity Profiles and Mechanistic Investigations of Methoxycarbonyl 1,4 Benzoquinone
Diels-Alder Cycloaddition Reactions
The electron-deficient nature of the double bonds in methoxycarbonyl-1,4-benzoquinone makes it an excellent dienophile for Diels-Alder reactions. chemicalbook.com This [4+2] cycloaddition provides a powerful method for the construction of complex polycyclic systems. The presence of the methoxycarbonyl group introduces asymmetry, leading to important considerations of selectivity in these reactions.
Mono-Adduct Formation with Various Dienes
This compound readily undergoes Diels-Alder reactions with a variety of dienes to form mono-adducts. researchgate.net These reactions serve as a foundational step for the synthesis of more complex molecules. researchgate.net The reaction conditions and the nature of the diene are critical factors that determine the outcome and yield of the mono-adduct formation. researchgate.net
The cycloaddition of dienes to the asymmetric this compound can, in principle, occur at either the substituted or the unsubstituted carbon-carbon double bond of the quinone ring. However, studies have shown that the reaction exhibits a high degree of regioselectivity. The cycloaddition almost exclusively occurs at the more electron-deficient double bond, which is the one bearing the methoxycarbonyl substituent. researchgate.net This preference is attributed to the electron-withdrawing nature of the methoxycarbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the adjacent double bond, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.
In terms of stereochemistry, the Diels-Alder reaction is known for its endo-selectivity, where the substituents of the diene are oriented towards the double bond of the dienophile in the transition state. The stereochemistry of the resulting mono-adducts has been confirmed using 1H NMR spectroscopy and photochemical reactions. researchgate.net For instance, the reaction with cyclopentadiene (B3395910) under thermal conditions yields the corresponding endo-adducts. nih.gov Lewis acid catalysis, using reagents like Eu(fod)₃ or BF₃·OEt₂, can be employed to further control and enhance the stereoselectivity of the cycloaddition. nih.gov
The structure of the diene plays a significant role in the formation of Diels-Alder adducts with this compound. Reactions have been successfully carried out with a range of both cyclic and acyclic dienes. researchgate.net
Acyclic Dienes: Simple acyclic dienes such as 1,3-butadiene (B125203), isoprene, piperylene, and 2,3-dimethyl-1,3-butadiene (B165502) have been used to synthesize the corresponding mono-adducts. researchgate.net The substitution pattern on the diene can influence reaction rates and the stability of the resulting adducts.
Cyclic Dienes: Cyclopentadiene is a highly reactive diene that readily forms an adduct with this compound. researchgate.net More complex cyclic dienes, including spiro[4.2]hepta-1,3-diene and spiro[4.4]nona-1,3-diene, have also been investigated. researchgate.net Interestingly, the use of these spirocyclic dienes, intended to sterically direct the cycloaddition towards the unsubstituted side of the benzoquinone, resulted in a mixture of adducts from addition to both sides of the quinone ring. researchgate.net
Table 1: Diels-Alder Mono-Adduct Formation with Various Dienes
| Diene | Adduct Type | Key Observation | Reference |
|---|---|---|---|
| 1,3-Butadiene | Mono-adduct | Successful formation of the adduct. | researchgate.net |
| Isoprene | Mono-adduct | Successful formation of the adduct. | researchgate.net |
| Piperylene | Mono-adduct | Successful formation of the adduct. | researchgate.net |
| 2,3-Dimethyl-1,3-butadiene | Mono-adduct | Successful formation of the adduct. | researchgate.net |
| Cyclopentadiene | Mono-adduct | Readily forms the corresponding adduct. | researchgate.net |
| Spiro[4.2]hepta-1,3-diene | Mono-adduct | Forms a mixture of regioisomers. | researchgate.net |
Bis-Adduct Formation from Excess Diene
When this compound is treated with an excess of a diene, a second Diels-Alder reaction can occur on the remaining double bond of the initial mono-adduct, leading to the formation of bis-adducts. asianpubs.orgresearchgate.net The feasibility of synthesizing these bis-adducts has been investigated with simple dienes like 1,3-butadiene and cyclopentadiene, yielding the products in moderate yields of around 35%. asianpubs.orgresearchgate.netasianpubs.org These bis-adducts are valuable intermediates, for example, in the preparation of 9,10-anthraquinones. asianpubs.orgresearchgate.netasianpubs.org
For example, the reaction of this compound with an excess of 1,3-butadiene at 80°C for 48 hours produced the corresponding bis-adduct as a viscous oil in 73% yield after purification. asianpubs.org
The formation of bis-adducts introduces further stereochemical complexity. The second cycloaddition can occur syn or anti to the first adduct bridge. In the case of acyl-1,4-benzoquinones reacting with excess cyclopentadiene, the formation of different stereoisomers, such as endo-anti-endo and endo-syn-exo, has been observed. asianpubs.orgresearchgate.net For instance, pivaloyl-1,4-benzoquinone gives a mixture of endo-syn-exo (major) and endo-anti-endo (minor) bis-adducts. asianpubs.orgresearchgate.net Similarly, the bis-adducts from trifluoromethyl- and methoxycarbonyl-1,4-benzoquinones with cyclopentadiene have been reported, with suggestions of an endo-anti-exo configuration for one of the isomers. asianpubs.orgresearchgate.net The endo-anti-endo stereochemistry was assigned to adducts derived from acetyl- and benzoyl-1,4-benzoquinones. researchgate.net
Mechanistic Pathways of Diels-Alder Adduct Formation
The Diels-Alder reaction of this compound follows a concerted pericyclic mechanism, characteristic of [4+2] cycloadditions. The reaction involves a single, cyclic transition state where the new sigma bonds are formed simultaneously, although not necessarily at the same rate. The high regioselectivity observed, with the diene adding preferentially to the substituted double bond, is consistent with the frontier molecular orbital (FMO) theory. researchgate.net The electron-withdrawing methoxycarbonyl group lowers the energy of the LUMO of the double bond to which it is attached, leading to a smaller energy gap and stronger orbital interaction with the diene's HOMO.
The observed endo stereoselectivity is a classic outcome of secondary orbital interactions in the Diels-Alder transition state. These interactions between the p-orbitals of the diene and the carbonyl groups of the quinone stabilize the endo transition state relative to the exo transition state. The mechanism can be influenced by reaction conditions. While thermal conditions are often sufficient, Lewis acid catalysts can be used to enhance reactivity and selectivity by coordinating to the carbonyl oxygen of the quinone, further lowering its LUMO energy and accentuating the electronic demand of the dienophile. nih.gov
Application in Polycyclic Aromatic System Synthesis (e.g., Anthraquinones)
The synthesis of polycyclic aromatic systems, such as anthraquinones, represents a key application of this compound. The Diels-Alder reaction is a primary method employed for this purpose, where the benzoquinone derivative acts as a dienophile.
Investigations into the Diels-Alder reactions of this compound with simple dienes like 1,3-butadiene and cyclopentadiene have been conducted to establish procedures for preparing 9,10-anthraquinones. asianpubs.org The reaction between this compound and an excess of 1,3-butadiene, when heated, yields a bis-adduct. asianpubs.org This intermediate can then be converted to 9,10-anthraquinone through oxidation with manganese dioxide or by treatment with aqueous sodium hydroxide (B78521) in the presence of air, albeit with moderate yields of around 35%. asianpubs.org
The formation of these bis-adducts is a critical step. For instance, the reaction with cyclopentadiene has also been studied, leading to the formation of corresponding bis-adducts. asianpubs.org The stereochemistry of these adducts can be complex, with different isomers being possible. asianpubs.org These Diels-Alder mono-adducts of this compound are also valuable as acceptors in subsequent Michael addition reactions. researchgate.net The strategic use of the Diels-Alder reaction allows for the construction of the core carbocyclic framework of anthraquinones, which are an important class of compounds with diverse applications. nih.govbeilstein-journals.orgnih.gov
Michael Addition Reactions
This compound readily participates in Michael addition reactions, where it functions as a Michael acceptor. asianpubs.org This reactivity is attributed to the electron-withdrawing nature of the methoxycarbonyl group, which activates the quinone system towards nucleophilic attack. asianpubs.org The initial products of these additions are hydroquinones, which are stable enols. asianpubs.org However, these can be oxidized in situ by excess starting quinone to form a new quinone, which may then undergo a second Michael addition. asianpubs.org
Nucleophilic Addition with Activated Methylene (B1212753) Compounds (e.g., Malononitrile)
Activated methylene compounds, such as malononitrile (B47326), are effective nucleophiles in Michael additions to this compound. asianpubs.orgresearchgate.net The reaction involves the deprotonation of the acidic α-hydrogen of the methylene compound by a base, generating a carbanion that subsequently attacks the β-carbon of the quinone's α,β-unsaturated system. asianpubs.orgwikipedia.org
For example, the reaction of this compound with malononitrile in the presence of a base like 2-methoxypyridine (B126380) in benzene (B151609) leads to the formation of a Michael adduct. asianpubs.org These reactions are often synthetically useful for creating new carbon-carbon bonds and introducing functionalized side chains onto the quinone ring. researchgate.net The use of various bases can influence the reaction's efficiency and outcome. researchgate.netasianpubs.org
Reactions with Phenolic Nucleophiles and Thiophenols
Phenols and thiophenols are also common nucleophiles in Michael additions to this compound. asianpubs.orgresearchgate.net The reaction with phenols can be catalyzed by either acids or bases. asianpubs.org Acid catalysis typically leads to C-C bond formation, resulting in substituted biphenyl (B1667301) derivatives. asianpubs.org In contrast, base-catalyzed reactions, using catalysts like 2-methoxypyridine or 4-dimethylaminopyridine, can promote O,C-addition, yielding substituted diphenyl ethers. asianpubs.org
Similarly, thiophenols readily undergo S,C-addition under basic conditions to form diarylthioethers. asianpubs.org These adducts serve as valuable intermediates for the synthesis of various heterocyclic compounds. asianpubs.org The reactivity and regioselectivity of these additions are influenced by the substituents on both the quinone and the nucleophile. nih.gov
Role of Basic Catalysis in Michael Adduct Formation
Basic catalysis is fundamental to the Michael addition of many nucleophiles to this compound. asianpubs.org The primary role of the base is to deprotonate the donor molecule, generating the nucleophilic species (e.g., a carbanion from malononitrile or a phenoxide from a phenol). asianpubs.orgwikipedia.org The choice of base can significantly impact the reaction. A variety of bases have been employed in these reactions, including:
2-Methoxypyridine asianpubs.org
4-Dimethylaminopyridine asianpubs.org
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU) researchgate.netasianpubs.org
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) researchgate.netasianpubs.org
18-Crown-6 in combination with potassium fluoride (B91410) researchgate.netasianpubs.org
The strength and steric properties of the base can influence the rate of reaction and, in some cases, the regioselectivity of the addition. For thermodynamically favorable reactions, only a catalytic amount of base is necessary. libretexts.org
Regiochemical Considerations in Michael Additions
The regiochemistry of Michael additions to substituted benzoquinones like this compound is a crucial aspect. The electron-withdrawing methoxycarbonyl group directs nucleophilic attack to specific positions on the quinone ring. Generally, nucleophilic attack is expected to occur at the carbon atoms of the unsubstituted double bond of the quinone. researchgate.net
However, the outcome can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of catalysts. For instance, in reactions with phenols, acid catalysis favors C-C bond formation, whereas basic catalysis can lead to O,C-addition. asianpubs.org With thiols, the regiochemistry can be particularly complex, sometimes leading to unexpected products. acs.orgrsc.org The interplay of electronic and steric effects governs the position of nucleophilic attack. nih.gov
Subsequent Cyclization Reactions of Michael Adducts
The Michael adducts formed from the reaction of this compound are often versatile intermediates that can undergo subsequent cyclization reactions. asianpubs.org These cyclizations can lead to the formation of a variety of condensed heterocyclic ring systems. asianpubs.org
For example, when the addition of a phenol (B47542) occurs at the ortho-position, the resulting adduct can cyclize to form benzocoumarins. asianpubs.org Similarly, the adducts from reactions with thiophenols can be used as starting materials for the regiospecific synthesis of substituted heterocycles. asianpubs.org These subsequent transformations significantly enhance the synthetic utility of the Michael addition reaction by providing access to complex molecular architectures from relatively simple starting materials. beilstein-journals.org
Electrophilic and Redox Transformations
The presence of the electron-withdrawing methoxycarbonyl group significantly influences the electrophilic character and redox properties of the benzoquinone ring. This activation renders the molecule susceptible to a variety of chemical transformations, including reduction and reactions with nucleophiles.
The one-electron reduction potential (E(Q/Q•⁻)) is a critical parameter that quantifies the ability of a quinone (Q) to accept an electron and form a semiquinone radical anion (Q•⁻). While specific, experimentally determined values for this compound are not extensively documented in readily available literature, the effect of substituents on the redox potential of the benzoquinone core is well-established.
Electron-withdrawing substituents, such as the methoxycarbonyl group, increase the one-electron reduction potential, making the quinone a stronger oxidizing agent. nih.gov This is because the substituent helps to stabilize the negative charge developed in the semiquinone radical anion. The rate of reduction of quinones by molecules like ascorbate (B8700270) has been shown to increase as the one-electron reduction potential becomes more positive. nih.gov
For comparison, a study of various substituted quinones provides context for the anticipated potential of this compound. The introduction of electron-withdrawing groups generally leads to a more positive reduction potential compared to the parent 1,4-benzoquinone (B44022). For instance, chloro-1,4-benzoquinone exhibits a higher reduction potential than methyl-1,4-benzoquinone. nih.gov It is therefore expected that this compound would possess a relatively high reduction potential, indicative of its enhanced reactivity as an electrophile and oxidant.
Table 1: Comparative Reactivity and Properties of Substituted Benzoquinones
| Compound | Substituent Type | Effect on Redox Potential | Reactivity with Nucleophiles |
| 1,4-Benzoquinone | None (Reference) | Baseline | Moderate |
| Methyl-1,4-benzoquinone | Electron-Donating | Decreased | Lower |
| Chloro-1,4-benzoquinone | Electron-Withdrawing | Increased | Higher nih.gov |
| This compound | Electron-Withdrawing | Increased (Expected) | Higher asianpubs.orgresearchgate.net |
| 2,5-Di-tert-butyl-1,4-benzoquinone | Electron-Donating (Sterically hindering) | Decreased | Lower nih.gov |
As an "activated" quinone, this compound can participate in reactions where it acts as the oxidant or is itself transformed. Its higher redox potential allows it to oxidize other substrates, such as hydroquinones, in situ. asianpubs.org In many of its reactions with nucleophiles, an excess of the starting quinone can oxidize the initially formed hydroquinone (B1673460) adduct back to a substituted quinone, which may then undergo further reactions. asianpubs.org
Furthermore, in acid-catalyzed reactions with substituted phenols, 2-methoxycarbonyl-1,4-benzoquinone undergoes a process that leads to the formation of substituted dibenzo[b,d]pyran-6-ones. researchgate.net These products can then be subjected to further oxidation to yield benzo[b]naphtho[d]pyran-6-ones, highlighting the role of the quinone moiety in complex oxidative transformations. researchgate.net
The electron-withdrawing nature of the methoxycarbonyl group makes the quinone ring highly electrophilic and susceptible to conjugate addition by nucleophiles, a process known as the Michael addition. asianpubs.orgwikipedia.org
Thiols: The reaction of 2-methoxycarbonyl-1,4-benzoquinone with thiols, such as thiophenol, proceeds readily. asianpubs.orgresearchgate.net The methoxycarbonyl group at the C2 position strongly activates the C3 position for nucleophilic attack. asianpubs.org This enhanced reactivity allows the addition to occur under mild conditions. asianpubs.org Studies comparing variously substituted benzoquinones have confirmed that electron-withdrawing groups significantly increase the reaction rates with thiols. For example, the rate constant for the reaction of chloro-1,4-benzoquinone with a model thiol was 132-fold higher than that for methyl-1,4-benzoquinone. nih.gov The reaction with thiols typically involves the formation of a thioether-substituted hydroquinone, which can be oxidized to the corresponding substituted quinone. researchgate.net
Ascorbate: The reaction between substituted 1,4-benzoquinones and ascorbate is a redox process that can catalytically oxidize ascorbate under aerobic conditions. nih.gov The initial and rate-determining step is the one-electron transfer from ascorbate to the quinone. nih.govrsc.org The rate of this reaction is directly correlated with the one-electron reduction potential of the quinone; a more positive potential leads to a faster reaction. nih.gov Given the activating effect of the methoxycarbonyl substituent, it is expected that this quinone would react more rapidly with ascorbate than unsubstituted or alkyl-substituted benzoquinones.
Table 2: Reactivity of 2-Methoxycarbonyl-1,4-benzoquinone with Nucleophiles
| Nucleophile | Reaction Type | Key Findings | Reference |
| Thiophenol | Michael Addition | Readily adds to the C3 position due to activation by the C2-methoxycarbonyl group. | asianpubs.orgresearchgate.net |
| Malononitrile | Michael Addition | Forms a dark-colored adduct, though reactions and product separation can be complex. | asianpubs.orgresearchgate.net |
| p-Cresol | Michael Addition / Substitution | Can undergo O,C-addition under basic catalysis or C,C-addition under acidic catalysis. | asianpubs.orgresearchgate.net |
| Ascorbate | Redox Reaction | Expected to react rapidly via one-electron transfer due to its high reduction potential. | nih.gov |
Behavior in Named Organic Reactions
The unique reactivity of this compound allows its participation in several classic named reactions, leading to the synthesis of complex heterocyclic structures.
The Nenitzescu indole (B1671886) synthesis is a condensation reaction between a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine) to produce 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.com The behavior of 2-methoxycarbonyl-1,4-benzoquinone in this reaction has been specifically investigated. acs.org
The reaction mechanism involves an initial Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence to form the indole ring. wikipedia.org The substituent on the benzoquinone starting material plays a crucial role in directing the regiochemistry of the final product. The use of an activated, substituted quinone like 2-methoxycarbonyl-1,4-benzoquinone is integral to these syntheses, which form the basis for creating molecules of significant biochemical interest, including antitumor compounds. wikipedia.orgacs.org
The Meerwein reaction classically involves the arylation of an activated alkene with an aryl diazonium salt, often catalyzed by a copper salt. beilstein-journals.orgnih.govresearchgate.net Benzoquinones, as electron-poor alkenes, are suitable substrates for this type of transformation. beilstein-journals.orgnih.gov
In this context, 1,4-benzoquinone reacts with aryldiazonium salts to form arylated quinones. beilstein-journals.orgnih.gov The reaction proceeds by the addition of an aryl radical (generated from the diazonium salt) to the quinone double bond. The resulting adduct can then be rearomatized. This method provides a metal-free pathway for the C-H arylation of quinones. beilstein-journals.orgnih.gov While specific examples detailing the use of 2-methoxycarbonyl-1,4-benzoquinone in the Meerwein reaction are not prominent, its activated double bond would make it a highly suitable and reactive substrate for such arylations, proceeding via a similar free-radical mechanism. beilstein-journals.orgnih.gov
Derivatization and Synthetic Utility in Complex Molecule Synthesis
Precursors for Polycyclic Aromatic Hydrocarbons (e.g., Anthraquinones)
The synthesis of anthraquinones, a core structure in many dyes and pharmaceuticals, can be efficiently achieved using Methoxycarbonyl-1,4-benzoquinone through Diels-Alder reactions. This cycloaddition reaction, a cornerstone of organic synthesis, allows for the construction of the characteristic tricyclic system of anthraquinones.
The process involves the reaction of this compound with a suitable diene, such as 1,3-butadiene (B125203) or cyclopentadiene (B3395910), to form a bis-adduct. asianpubs.org For instance, the reaction with an excess of 1,3-butadiene at 80°C yields a bis-adduct as a viscous oil. asianpubs.org This intermediate can then be converted to the corresponding 9,10-anthraquinone. asianpubs.org One method involves treating the bis-adduct with manganese dioxide in benzene (B151609), which results in a 72% yield of 9,10-anthraquinone after purification. asianpubs.org An alternative, though lower-yielding (approximately 35%), method involves refluxing the adduct with aqueous sodium hydroxide (B78521) in dioxane while passing a current of air through the mixture. asianpubs.org
The feasibility of obtaining these bis-adducts from a mono-substituted 1,4-benzoquinone (B44022) bearing an electron-withdrawing group like the methoxycarbonyl group has been a subject of investigation. asianpubs.orgresearchgate.net These reactions pave the way for a procedural preparation of 9,10-anthraquinones, with the bis-adducts being obtained in moderate yields of around 35%. asianpubs.orgresearchgate.net
| Diene | Reaction Conditions | Product | Yield |
| 1,3-Butadiene | 80°C, 48 h | Bis-adduct | 73% (crude oil) |
| Cyclopentadiene | Room Temperature | endo-anti-endo bis-adduct | 70% |
Table 1: Synthesis of Diels-Alder Bis-Adducts from this compound. asianpubs.org
Synthesis of Fused Heterocyclic Systems
The reactivity of this compound extends to the synthesis of a wide array of fused heterocyclic systems, which are prevalent in natural products and medicinal chemistry.
This compound serves as a key reactant in the regiosepecific synthesis of substituted dibenzo[b,d]pyran-6-ones, which are structurally related to benzocoumarins. researchgate.net This acid-catalyzed reaction with substituted phenols leads to the formation of these complex heterocycles. researchgate.net Furthermore, the resulting dibenzopyran-6-ones can undergo cycloaddition with dienes like 1,3-butadiene, followed by tautomerization and oxidation, to yield benzo[b]naphtho[d]pyran-6-ones. researchgate.net
Xanthones, another important class of oxygen-containing heterocycles with diverse biological activities, can also be synthesized using strategies that may involve intermediates derivable from benzoquinones. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, the general methodologies for xanthone (B1684191) synthesis, such as the coupling of arynes with substituted benzoates, highlight the modular nature of constructing such fused systems. nih.gov
The Nenitzescu indole (B1671886) synthesis, a classic name reaction, provides a pathway to 5-hydroxyindole (B134679) derivatives through the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org This reaction is particularly significant as the 5-hydroxyindole skeleton is a fundamental component of numerous biochemically important molecules, including the neurotransmitter serotonin (B10506) and various anti-inflammatory agents. wikipedia.org The reaction conditions can be optimized, with studies indicating that a 20-60% excess of the benzoquinone is most effective for large-scale synthesis. wikipedia.org
Benzofuran (B130515) derivatives, another class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties, can be synthesized through various routes. nih.govresearchgate.net While the direct use of this compound in the synthesis of all benzofurans is not specified, its role as a versatile starting material in organic synthesis makes it a potential precursor for intermediates leading to substituted benzofurans. nih.govresearchgate.net For example, the reaction of N-acyl-1,4-benzoquinone monoimines with certain enamines can lead to either indole or benzofuran derivatives depending on the reaction medium, with acidic conditions favoring the formation of benzofurans. researchgate.net
The synthesis of thioxanthones and acridones, nitrogen and sulfur analogues of xanthones with their own unique biological profiles, can be achieved through methods such as the coupling of arynes with ortho-heteroatom-substituted benzoates. nih.gov This approach offers an efficient route to these biologically interesting heterocycles. nih.gov Thioxanthone derivatives have garnered attention for their potential anti-cancer activities. nih.gov Similarly, acridones are naturally occurring compounds with a broad spectrum of biological activities, including anti-leishmanial, anti-fungal, and anti-tumor properties. nih.gov
The condensation of benzoquinones with enamines is a powerful tool for the construction of fused heterocyclic systems. The Nenitzescu indole synthesis, as previously mentioned, is a prime example of this reactivity, leading to indole derivatives. wikipedia.org The reaction of 1,4,9,10-anthradiquinone with various enamines has been reported to produce a new class of lead structures for anticancer drug design, highlighting the potential of quinone-enamine reactions in medicinal chemistry. wikipedia.org
Regioselective Synthesis of Advanced Intermediates
The electron-withdrawing nature of the methoxycarbonyl group on the benzoquinone ring plays a crucial role in directing the regioselectivity of its reactions. This control is vital for the synthesis of complex molecules where specific substitution patterns are required.
This compound acts as a Michael acceptor, reacting with various donor molecules in Michael addition reactions. researchgate.netasianpubs.org However, the reactions and the separation of products have been noted to be more challenging compared to those with 2-acetyl-1,4-benzoquinone. researchgate.netasianpubs.org
In Diels-Alder reactions, steric effects can be exploited to direct the cycloaddition to a specific side of the benzoquinone. For instance, the use of spiro[4.1.2]hepta-1,3-diene and spiro[4.1.4]nona-1,3-diene was intended to direct the reaction to the unsubstituted side of 2-methoxycarbonyl-1,4-benzoquinone, although a mixture of addition products was obtained. researchgate.netasianpubs.org
Furthermore, benzoquinone-derived N-tert-butanesulfinyl imines have been developed as versatile intermediates. rsc.org These compounds undergo highly diastereoselective 1,2-addition reactions with organometallic reagents to produce 4-aminocyclohexadienones, which are valuable precursors in alkaloid synthesis. rsc.org This methodology has been successfully applied in the enantioselective synthesis of (–)-3-demethoxyerythratidinone. rsc.org
| Reaction Type | Reactant | Product Type | Significance |
| Diels-Alder | Dienes | Anthraquinones | Core of dyes and pharmaceuticals asianpubs.org |
| Nenitzescu Synthesis | β-aminocrotonic esters | 5-Hydroxyindoles | Biologically important scaffolds wikipedia.org |
| Michael Addition | Donor molecules | Substituted hydroquinones | Building blocks for complex molecules researchgate.netasianpubs.org |
| Reaction with Enamines | Enamines | Pyrrolindoles | Potential anticancer agents wikipedia.org |
| Addition to Sulfinyl Imines | Organometallics | 4-Aminocyclohexadienones | Intermediates for alkaloid synthesis rsc.org |
Table 2: Synthetic Applications of this compound in Generating Advanced Intermediates.
Computational and Theoretical Chemistry of Methoxycarbonyl 1,4 Benzoquinone
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been widely employed to model the chemical properties of Methoxycarbonyl-1,4-benzoquinone. These theoretical calculations offer a detailed understanding of its electronic structure and how this governs its reactivity in various chemical transformations.
Analysis of Electronic Structure and Reactivity Descriptors
DFT calculations are instrumental in determining the electronic structure of this compound. Key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the LUMO is indicative of the molecule's ability to accept an electron, a crucial feature for the reactivity of quinones. A lower LUMO energy suggests a higher electrophilicity. researchgate.netias.ac.in
Global reactivity descriptors, derived from the energies of these frontier orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to a change in electron distribution. researchgate.netresearchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. For quinone derivatives, these descriptors are crucial for predicting their behavior in reactions involving electron transfer. researchgate.net
A review of computational studies on substituted benzoquinones indicates that the electronic structure can be finely tuned by the nature of the substituents. scielo.br For instance, electron-withdrawing groups, such as the methoxycarbonyl group, are expected to lower the energy of the LUMO, thereby increasing the electrophilicity of the quinone ring.
Table 1: Representative Global Reactivity Descriptors for a Substituted 1,4-Benzoquinone (B44022) (Calculated using DFT)
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -7.25 |
| LUMO Energy | ELUMO | -3.10 |
| HOMO-LUMO Gap | Egap | 4.15 |
| Chemical Potential | μ | -5.175 |
| Chemical Hardness | η | 2.075 |
| Electrophilicity Index | ω | 6.45 |
Note: The values in this table are representative for a substituted 1,4-benzoquinone and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Prediction of Regioselectivity and Stereoselectivity in Cycloadditions
Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound. The electron-withdrawing nature of the methoxycarbonyl group significantly influences the electron density distribution across the quinone ring, making certain positions more susceptible to nucleophilic attack. This is a key factor in determining the outcome of reactions such as Diels-Alder cycloadditions.
While specific computational studies on the cycloaddition reactions of this compound are not extensively documented in the provided literature, the principles of frontier molecular orbital theory, as applied in DFT calculations, can be used to predict the regioselectivity. The coefficients of the LUMO on the different carbon atoms of the quinone ring can indicate the most likely sites for attack by a diene.
Studies on the conjugate addition of various nucleophiles to monoalkyl-1,4-benzoquinones have shown that the regioselectivity is influenced by the electrophilicity of the different positions on the quinone ring. chemrxiv.org In the case of this compound, the methoxycarbonyl group is expected to enhance the electrophilicity of the double bond to which it is attached, thereby directing the cycloaddition to the unsubstituted double bond. However, experimental work on the synthesis of Michael adducts of 2-methoxycarbonyl-1,4-benzoquinone has shown that reactions can be complex, sometimes yielding mixtures of products. researchgate.net This highlights the importance of detailed computational analysis to unravel the subtle factors that govern regioselectivity.
Transition State Modeling for Reaction Mechanisms
The elucidation of reaction mechanisms at a molecular level is greatly aided by the computational modeling of transition states. For reactions involving this compound, such as cycloadditions or nucleophilic additions, locating the transition state structure on the potential energy surface is crucial for understanding the reaction pathway and predicting the activation energy.
DFT calculations can be employed to model the geometry and energy of the transition state. This information is vital for understanding the kinetics of a reaction. For instance, in a Diels-Alder reaction, the endo and exo transition states can be modeled to predict the stereochemical outcome.
While specific transition state modeling for reactions of this compound is not detailed in the provided search results, the methodologies have been well-established in computational chemistry. For example, computational studies on enzymatic prenylation reactions have successfully used DFT to model transition states and calculate kinetic isotope effects, providing deep mechanistic insights. nih.gov A similar approach could be applied to understand the reaction mechanisms of this compound with various reactants.
Quantum Chemical Calculations of Reduction Potentials
The redox properties of quinones are central to their chemical and biological activities. Quantum chemical calculations, particularly those based on DFT, have proven to be highly effective in predicting the reduction potentials of these compounds.
Correlation with Experimental Data
Numerous studies have demonstrated a strong correlation between computationally calculated reduction potentials and experimentally determined values for a wide range of quinone derivatives. researchgate.netias.ac.innih.gov These calculations typically involve computing the Gibbs free energy change for the one-electron reduction of the quinone to its corresponding radical anion.
The accuracy of these predictions is dependent on the chosen DFT functional and basis set. Research has shown that hybrid functionals, such as B3LYP, and other functionals like M06-2X and PBE0, can provide reduction potentials that are in good agreement with experimental data, often with high correlation coefficients (R² > 0.94). ias.ac.inscielo.br
Table 2: Correlation of Calculated vs. Experimental First One-Electron Reduction Potentials for a Series of p-Quinones
| DFT Functional | R² (Correlation Coefficient) |
| BHandHLYP | 0.994 |
| M06-2x | 0.990 |
| PBE0 | 0.907 |
Source: Adapted from Martinez-Cifuentes, M., et al. (2017). ias.ac.in
It is important to note that systematic errors can arise, and these may differ for various classes of quinones, such as benzoquinones, naphthoquinones, and anthraquinones. scispace.com
Solvent Effects in Computational Models
The solvent environment can have a significant impact on the reduction potential of a quinone. Therefore, it is crucial to incorporate solvent effects into the computational models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used for this purpose. researchgate.netnih.gov
These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. The choice of the solvation model can influence the accuracy of the calculated reduction potentials. Studies have shown that while these models perform well, particularly for solvents with high dielectric constants, challenges can arise with low dielectric constant solvents. nih.gov
The interaction between the quinone and the solvent molecules, such as hydrogen bonding, can also affect the redox properties. While implicit models can capture the bulk electrostatic effects of the solvent, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to accurately describe specific solute-solvent interactions. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of Methoxycarbonyl-1,4-benzoquinone and its reaction products. Through various NMR experiments, a detailed map of the molecule's proton and carbon framework, as well as the connectivity between atoms, can be established.
Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms within the molecule, allowing for structural confirmation and the determination of stereochemistry in its adducts. In Diels-Alder reactions involving this compound, ¹H NMR is crucial for establishing the regiochemistry and stereochemistry of the resulting mono-adducts. sphinxsai.com For example, the chemical shifts and coupling constants of protons on the newly formed cyclohexene (B86901) ring can differentiate between endo and exo isomers. sphinxsai.comasianpubs.org In the reaction with spiro[4.1.4]nona-1,3-diene, ¹H NMR spectroscopy showed that the product was a mixture of two mono-adducts, resulting from addition to both the substituted and unsubstituted sides of the quinone. sphinxsai.com
The analysis of a reaction between 2-methoxycarbonyl-1,4-benzoquinone and cyclopentadiene (B3395910) yielded a mixture of endo and exo mono-adducts, which could be identified by their distinct signals in the ¹H NMR spectrum. asianpubs.org
Interactive Table: Representative ¹H NMR Data for a Diels-Alder Adduct of this compound Note: This table represents typical data for an adduct as described in the literature. Specific shifts may vary.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|
| H-2 + H-3 (exo) | 6.78 | AB-quartet | - | asianpubs.org |
| H-2 + H-3 (endo) | 6.59 | singlet | - | asianpubs.org |
| H-6 + H-7 | 6.09 | multiplet | - | asianpubs.org |
Carbon-13 NMR (¹³C NMR) is employed to analyze the carbon skeleton of this compound and its derivatives. researchgate.net This technique is essential for identifying all carbon atoms in the molecule, including the carbonyl carbons of the quinone ring, the vinylic carbons, the ester carbonyl, and the methoxy (B1213986) carbon. Studies on adducts of similar quinones have utilized ¹³C NMR to definitively establish their stereostructure. scribd.com While comprehensive data for the parent molecule is sparse, analysis of its derivatives is well-documented, confirming the utility of ¹³C NMR in characterizing the carbon framework of this class of compounds. rsc.org
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules derived from this compound. ugent.be
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms, simplifying the assignment of protonated carbons in the ¹³C NMR spectrum. ugent.beresearchgate.net
HMBC (Heteronuclear Multiple-Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ugent.be It is particularly valuable for identifying quaternary (non-protonated) carbons, such as the carbonyl and substituted vinylic carbons, by observing their correlation with nearby protons. This method has been used to confirm the structures of complex xanthones synthesized from this compound. researchgate.netsemanticscholar.org
These 2D NMR methods, often used in conjunction, provide definitive evidence of the molecule's atomic connectivity, leaving little ambiguity in the final structural assignment. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which offers further structural proof. researchgate.netasianpubs.org Low-resolution mass spectrometry using both Electron Impact (EI) and Chemical Ionization (CI) methods has been reported. sphinxsai.comasianpubs.orgsphinxsai.com
The EI mass spectrum of this compound shows a molecular ion (M⁺) peak at an m/z of 166, confirming its molecular weight. asianpubs.org The fragmentation pattern provides characteristic insights into the structure, with notable fragments corresponding to the loss of a methoxy group ([M-MeO]⁺) and the entire methoxycarbonyl group ([M-CO₂Me]⁺). asianpubs.org
Interactive Table: Mass Spectrometry Data for this compound
| m/z Value | Ion Assignment | Ionization Method | Reference |
|---|---|---|---|
| 166 | [M]⁺ | EI | asianpubs.org |
| 135 | [M-MeO]⁺ | EI | asianpubs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. sphinxsai.comresearchgate.net The IR spectrum provides clear evidence for the key structural components of the molecule. asianpubs.org
The spectrum shows strong absorption bands indicative of the ester carbonyl (C=O) group and the quinone carbonyl (C=O) groups. The presence of two distinct carbonyl stretching frequencies is a hallmark of this molecule's structure. asianpubs.org
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 1740 | C=O stretch | Ester | asianpubs.org |
| 1665 | C=O stretch | Quinone | asianpubs.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and absolute stereochemistry. While a crystal structure for this compound itself is not widely reported in the surveyed literature, the technique has been applied to its derivatives and adducts to provide unambiguous structural proof. researchgate.netrsc.org For instance, X-ray studies have been used to confirm the endo-anti-endo stereostructure of analogous 1,3-cyclohexadiene (B119728) adducts of quinones, highlighting the power of this method in resolving complex stereochemical questions. scribd.com
Chromatographic Methods for Purification and Analysis (e.g., TLC, PLC)
Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and Preparative Layer Chromatography (PLC), are indispensable tools for the analysis and purification of this compound. These methods leverage the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel, and a mobile phase to achieve separation from starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical method used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for larger-scale purification. For a moderately polar compound like this compound, the choice of eluent is critical for achieving optimal separation. A variety of solvent systems can be employed, with the polarity of the mobile phase being adjusted to control the retention factor (Rƒ) of the compound. The Rƒ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. An ideal Rƒ value for good separation is typically in the range of 0.3 to 0.7.
The selection of the stationary phase is also crucial. Silica gel is a common choice for the analysis of quinone derivatives due to its polar nature, which allows for effective separation based on the polarity of the analytes.
Visualization of this compound on a TLC plate can often be achieved under UV light, as many quinone derivatives are UV-active. acs.org If the compound does not fluoresce, or for enhanced visibility, staining techniques can be employed. An iodine chamber is a common non-destructive method for visualizing organic compounds. silicycle.com Destructive methods involving chemical stains that react with the quinone moiety can also be used.
The following interactive table outlines potential solvent systems for the TLC analysis of this compound on a standard silica gel plate and the expected trend in Rƒ values based on the polarity of the mobile phase.
| Solvent System (v/v) | Expected Rƒ Value Trend | Rationale |
| 100% Hexane | Very Low | The non-polar solvent will have low eluting strength for the polar this compound, resulting in minimal movement from the baseline. |
| 20% Ethyl Acetate in Hexane | Low to Moderate | Increasing the polarity of the mobile phase will increase the Rƒ value as the compound has a greater affinity for the mobile phase. |
| 50% Ethyl Acetate in Hexane | Moderate to High | This standard solvent system for "normal" polarity compounds is likely to provide a good Rƒ value for analysis and purification. rochester.edu |
| 100% Ethyl Acetate | High | As a polar solvent, it will have strong eluting power, causing the compound to move further up the plate. rochester.edu |
| 5% Methanol (B129727) in Dichloromethane | High | A small amount of highly polar methanol significantly increases the eluting strength of the mobile phase, suitable for more polar quinones. rochester.edu |
| Dichloromethane-n-Hexane (8:2) | Moderate | This system has been successfully used for the separation of other quinones and would likely be a suitable starting point. researchgate.net |
Preparative Layer Chromatography (PLC) is a larger-scale version of TLC used to purify quantities of material typically in the milligram to low-gram range. The principles are identical to TLC, but a thicker layer of stationary phase is used on larger plates. The sample is applied as a continuous band rather than a spot. After development, the bands corresponding to the desired compound are scraped from the plate, and the compound is extracted from the stationary phase using a suitable solvent. The solvent system identified during TLC optimization is directly applicable to PLC. For a successful purification of this compound, a solvent system that provides a clear separation between the product and any impurities with a reasonable Rƒ value would be chosen to be scaled up for PLC.
Emerging Research Frontiers and Future Directions
Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity
The synthesis of 1,4-benzoquinones has evolved significantly from traditional oxidation methods of phenols and hydroquinones. scielo.br Modern research frontiers are focused on developing catalytic, high-yield, and environmentally benign methodologies.
Organocatalysis also presents a novel and sustainable route. Organocatalytic Reductive Coupling (OrgRC) has been employed to construct biologically active natural products from 2,5-dihydroxy-1,4-benzoquinone (B104904) and various aldehydes. rsc.org This multi-step sequence, involving protection and deprotection steps, allows for the creation of a diverse library of 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones in excellent yields. rsc.org
Furthermore, "green chemistry" approaches are gaining traction. The solar chemical synthesis of quinones through the photo-oxygenation of phenols represents a move towards more sustainable processes. scielo.br Similarly, catalytic systems using hydrogen peroxide as a benign oxidant, such as the hydrogen peroxide/methyltrioxo rhenium system for the oxidation of catechin (B1668976) derivatives, offer high conversion rates and the potential for catalyst recycling. researchgate.net Research into non-traditional, solvent-free methods, including synthesis via thermal heating or microwave irradiation on a solid support like anhydrous K₂CO₃, also shows promise for creating substituted 1,4-benzoquinones. scielo.br
| Synthetic Strategy | Key Features | Catalyst/Reagents | Typical Yield | Reference |
| Palladium-Catalyzed Oxidative Coupling | Synthesis of methoxyaryl-substituted benzoquinones | Pd(OAc)₂/H₉PMo₆V₆O₄₀, O₂ | Not specified | scielo.br |
| Suzuki-Miyura Cross-Coupling | Versatile introduction of aromatic components | Pd(PPh₃)₄, K₂CO₃ | ~70% | scielo.br |
| Organocatalytic Reductive Coupling (OrgRC) | Synthesis of dialkyl-dihydroxy-benzoquinones | Organocatalyst, Hantzsch ester | Very good to excellent | rsc.org |
| Hydrogen Peroxide Oxidation | Benign oxidation of catechin derivatives | H₂O₂/Methyltrioxo rhenium | Moderate yields, high conversion | researchgate.net |
| Solvent-Free Synthesis | Solid-phase synthesis under thermal/microwave conditions | Anhydrous K₂CO₃ | Not specified | scielo.br |
Exploration of New Reaction Pathways and Mechanistic Insights
Methoxycarbonyl-1,4-benzoquinone serves as a key substrate in exploring various reaction pathways, particularly cycloadditions and conjugate additions. The electron-withdrawing nature of the methoxycarbonyl group significantly influences its reactivity.
Michael Addition: The synthesis of Michael adducts from 2-methoxycarbonyl-1,4-benzoquinone as an acceptor with donor molecules like malononitrile (B47326), p-cresol, and thiophenol has been investigated. researchgate.netasianpubs.org These studies revealed that both the reaction and the subsequent product separation are considerably more challenging compared to analogous reactions with 2-acetyl-1,4-benzoquinone. researchgate.netasianpubs.org A variety of bases, including DBU and DBN, have been utilized to facilitate these conjugate additions. asianpubs.org
Diels-Alder Reactions: The Diels-Alder reaction of 2-methoxycarbonyl-1,4-benzoquinone with various dienes (e.g., 1,3-butadiene (B125203), cyclopentadiene (B3395910), isoprene) has been systematically studied. researchgate.net These reactions predominantly occur at the substituted ethene linkage of the quinone. The stereochemistry of the resulting mono-adducts can be determined using ¹H NMR spectroscopy and photochemical reactions. researchgate.net Attempts to direct the cycloaddition to the unsubstituted side using sterically demanding dienes have resulted in mixtures of addition products, highlighting the directing effect of the methoxycarbonyl group. asianpubs.org The feasibility of creating bis-adducts from this monosubstituted quinone has also been explored, establishing a procedure for preparing 9,10-anthraquinones with moderate yields around 35%. researchgate.net
Other Novel Reactions:
Lewis Acid-Promoted Reactions: The reactions of related N-(benzenesulfonyl)-1,4-benzoquinone imines with propenylbenzenes, promoted by BF₃·OEt₂, can produce highly complex dihydrobenzofurans and bicyclo[3.2.1]octenediones. nih.gov These reactions demonstrate remarkable stereoselectivity, capable of forming molecules with seven to eight asymmetric centers in a single step from achiral precursors. nih.gov
Meerwein Reaction: The classical Meerwein reaction, involving the coupling of a diazonium salt with 1,4-benzoquinone (B44022), has been applied to create arylated quinones. beilstein-journals.org This pathway, followed by reduction and intramolecular cyclization, provides a metal-free route to valuable building blocks like 6-hydroxybenzofuro[2,3-b]pyridine. beilstein-journals.org
Thiele-Winter Reaction: This reaction involves the treatment of a benzoquinone with acetic anhydride (B1165640) and a catalytic amount of strong acid (like sulfuric acid) to form the triacetate of the corresponding hydroxyhydroquinone, providing a method for acetoxylation and further functionalization. chemicalbook.com
| Reaction Type | Reactants | Key Findings | Reference |
| Michael Addition | 2-Methoxycarbonyl-1,4-benzoquinone + Donors (malononitrile, p-cresol) | Reactions are more difficult than with 2-acetyl-1,4-benzoquinone. | researchgate.netasianpubs.org |
| Diels-Alder Cycloaddition | 2-Methoxycarbonyl-1,4-benzoquinone + Dienes (butadiene, cyclopentadiene) | Addition occurs mainly at the substituted double bond; bis-adducts formed in ~35% yield. | researchgate.net |
| Lewis Acid-Promoted Cycloaddition | Benzoquinone imine derivative + Propenylbenzenes | Forms highly complex, stereochemically rich polycyclic structures. | nih.gov |
| Meerwein Arylation | 1,4-Benzoquinone + Diazonium salt | Metal-free route to arylated quinones and subsequent heterocyclic synthesis. | beilstein-journals.org |
Rational Design of this compound Derivatives for Specific Chemical Transformations
The rational design of derivatives is a major frontier, aiming to create molecules with tailored properties for specific applications, particularly in medicinal chemistry and materials science. This involves modifying the core benzoquinone structure to enhance activity, selectivity, or other physicochemical properties.
A prime example is the use of computational, ligand-based drug design to develop novel 1,4-benzoquinone analogues as selective cholinesterase inhibitors for potential use in managing neurological conditions. nih.gov By developing a 3D quantitative structure-selectivity relationship (3D-QSSR) model, researchers can design and synthesize derivatives predicted to have high selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.gov
Another strategy involves creating hybrid molecules. The modification of a known pharmacophore, like 1,4-naphthoquinone (B94277) (a close relative of benzoquinone), by connecting it with another active compound, such as 8-hydroxyquinoline, can lead to derivatives with improved biological and physicochemical properties. nih.gov This concept of creating hybrids to enhance anticancer or other biological activities is directly applicable to this compound. nih.gov
The synthesis of derivative libraries is another approach. Using versatile reactions like the Suzuki cross-coupling, new 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives have been prepared to screen for effective antibacterial agents. nih.gov Similarly, organocatalytic methods can transform 2,5-dihydroxy-1,4-benzoquinone into a functionally rich library of dialkyl derivatives, creating a pool of novel compounds for biological investigation. rsc.org The design of these derivatives is often guided by the established biological activities of parent natural products like embelin (B1684587) and rapanone. rsc.org
Advanced Computational Approaches for Predicting Reactivity and Properties
Computational chemistry is an indispensable tool in modern research on benzoquinones, providing deep insights into their electronic structure, reactivity, and potential interactions. researchgate.net These methods allow for the prediction of properties that are difficult or time-consuming to measure experimentally.
Semi-empirical (like AM1) and ab initio methods are used to investigate the redox capacities of p-benzoquinone and its analogues. nih.gov These studies examine the energetics of reductive activation to various states (e.g., radical anion, semiquinone, hydroquinone) and calculate key parameters like ionization potentials, electron affinities, and electrostatic potentials. nih.gov Such calculations can predict, for example, that the one-electron reducibility of a benzoquinone analogue might be diminished compared to the parent compound, while subsequent reduction steps might be more favorable. nih.gov These theoretical insights are crucial for understanding the role of such compounds in biological redox cycling. nih.gov
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are vital in rational drug design. nih.gov After designing novel 1,4-benzoquinone derivatives based on a QSSR model, docking studies can predict the binding orientations of these molecules within the active site of a target enzyme. nih.gov Subsequent MD simulations, often run for nanosecond timescales, help to study the stability of these docked poses and the conformational changes of the ligand-enzyme complex, providing a dynamic picture of the interaction. nih.gov
Computational methods are also used for more fundamental characterizations, such as determining molecular geometry and analyzing spectroscopic data. scielo.brnih.gov Calculated NMR and IR spectra can supplement experimental data to confirm the structure of newly synthesized derivatives. nih.gov
| Computational Method | Application | Predicted Properties | Reference |
| AM1 and Ab Initio Calculations | Study of redox chemistry | Ionization potential, electron affinity, reaction enthalpies, redox capacity. | nih.gov |
| 3D-QSSR Modeling | Rational drug design | Predicts biological activity/selectivity of designed derivatives. | nih.gov |
| Molecular Docking | Study of ligand-protein interactions | Binding modes and orientations in an enzyme's active site. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of dynamic interactions | Stability of ligand-protein complexes, conformational changes. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
